molecular formula C26H26O4 B14311218 1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) CAS No. 114468-34-7

1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)

Cat. No.: B14311218
CAS No.: 114468-34-7
M. Wt: 402.5 g/mol
InChI Key: YHUHHWLPMHNSOR-UHFFFAOYSA-N
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Description

1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including organic electronics and materials science. Its unique structure, featuring a central phenylene core with ethene linkages and dimethoxybenzene substituents, imparts distinctive chemical and physical properties.

Preparation Methods

The synthesis of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-phenylenediacetic acid and 3,4-dimethoxybenzaldehyde.

    Condensation Reaction: The initial step involves a condensation reaction between 1,3-phenylenediacetic acid and 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene).

Chemical Reactions Analysis

1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Scientific Research Applications

1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.

    Materials Science:

    Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.

    Catalysis: The compound is investigated for its catalytic properties in various organic transformations.

Mechanism of Action

The mechanism of action of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) involves its interaction with molecular targets through its aromatic and ethene moieties. These interactions can modulate electronic properties and influence reactivity. The compound’s ability to participate in π-π stacking and hydrogen bonding interactions plays a crucial role in its function in organic electronics and catalysis.

Comparison with Similar Compounds

1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) can be compared with similar compounds such as:

    1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene): This compound has a similar structure but with a different substitution pattern on the phenylene core, leading to variations in electronic properties.

    1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dimethoxybenzene):

    1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dihydroxybenzene):

Properties

CAS No.

114468-34-7

Molecular Formula

C26H26O4

Molecular Weight

402.5 g/mol

IUPAC Name

4-[2-[3-[2-(3,4-dimethoxyphenyl)ethenyl]phenyl]ethenyl]-1,2-dimethoxybenzene

InChI

InChI=1S/C26H26O4/c1-27-23-14-12-21(17-25(23)29-3)10-8-19-6-5-7-20(16-19)9-11-22-13-15-24(28-2)26(18-22)30-4/h5-18H,1-4H3

InChI Key

YHUHHWLPMHNSOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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